N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, while chromene derivatives are recognized for their diverse pharmacological properties. This compound, therefore, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The chromene moiety can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form dihydro derivatives, which may have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide likely involves interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromene moiety can interact with enzymes involved in oxidative stress . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Coumarin: A compound with a similar chromene structure.
Uniqueness
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to the combination of indole and chromene moieties in a single molecule. This dual functionality can lead to a broader range of biological activities compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C25H24N2O3 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-4-7-17-9-6-10-18-14-21(25(29)30-23(17)18)24(28)26-13-12-19-16(3)27-22-15(2)8-5-11-20(19)22/h4-6,8-11,14,27H,1,7,12-13H2,2-3H3,(H,26,28) |
InChI Key |
OPGUXYODAYJNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCNC(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O |
Origin of Product |
United States |
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